molecular formula C13H22ClN5 B12227832 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12227832
M. Wt: 283.80 g/mol
InChI Key: JTYFJNGCXGGSJY-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with ethyl and methyl groups.

Preparation Methods

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves several steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the ethyl and methyl groups. This is typically achieved using alkyl halides in the presence of a base.

    Coupling of the Pyrazole Rings: The final step involves the coupling of the two substituted pyrazole rings through a methylene bridge. This is achieved using formaldehyde and a suitable amine under basic conditions.

Chemical Reactions Analysis

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1-ethyl-3-methyl-1H-pyrazole: This compound lacks the methylene bridge and the second pyrazole ring, making it less complex.

    1-ethyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the methylene bridge, leading to different chemical properties and reactivity.

    1-methyl-3-ethyl-4-chloropyrazole: This compound has a chlorine atom instead of the methylene bridge, resulting in different chemical behavior.

The uniqueness of this compound lies in its dual pyrazole structure and the presence of both ethyl and methyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-4-17-10-12(11(3)16-17)8-14-9-13-6-7-15-18(13)5-2;/h6-7,10,14H,4-5,8-9H2,1-3H3;1H

InChI Key

JTYFJNGCXGGSJY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=NN2CC.Cl

Origin of Product

United States

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